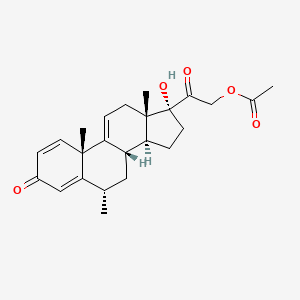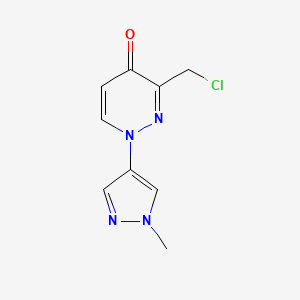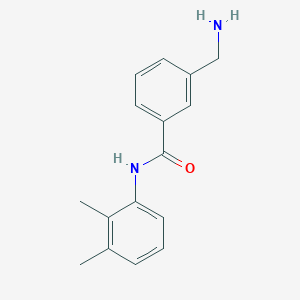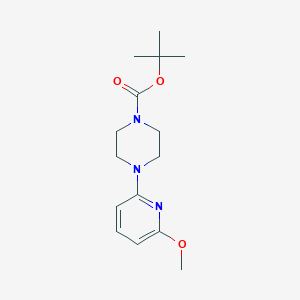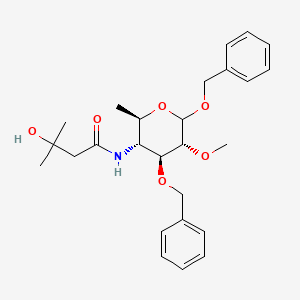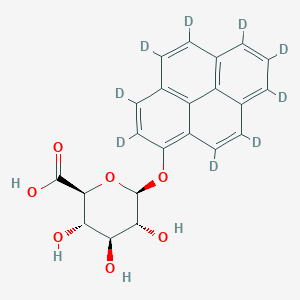
1-Pyrenyl-d9 ss-D-Glucopyranosiduronic Acid; 1-Hydroxypyrene-d9 Glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
1-Hydroxypyrene-d9 Glucuronide is synthesized through the metabolic transformation of pyrene in the liver. This process involves glucuronidation, a phase II metabolic reaction mediated by UDP-glucuronosyltransferase enzymes . The synthetic route typically involves the exposure of pyrene to these enzymes, leading to the formation of the glucuronide conjugate . Industrial production methods may involve the use of recombinant enzymes or cell cultures to facilitate the glucuronidation process on a larger scale .
化学反応の分析
1-Hydroxypyrene-d9 Glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized metabolites.
Reduction: Although less common, reduction reactions can also take place, altering the chemical structure of the compound.
Substitution: This compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
1-Hydroxypyrene-d9 Glucuronide has a wide range of scientific research applications, including:
Biomonitoring Studies: Used to evaluate occupational and environmental exposure to PAHs.
Epidemiological Investigations: Links PAH exposure to adverse health outcomes such as cancer and respiratory diseases.
Analytical Method Development: Helps in the development of sensitive and accurate detection methods for PAH metabolites in biological samples.
Toxicokinetics and Metabolism Studies: Advances understanding of PAH metabolism and the molecular mechanisms underlying PAH-induced toxicity.
作用機序
The mechanism of action of 1-Hydroxypyrene-d9 Glucuronide involves its formation through the glucuronidation of pyrene in the liver. This process is mediated by UDP-glucuronosyltransferase enzymes, which facilitate the conjugation of pyrene with glucuronic acid . The resulting glucuronide conjugate is then excreted in urine, serving as a biomarker for assessing human exposure to pyrene and other PAHs .
類似化合物との比較
1-Hydroxypyrene-d9 Glucuronide is unique due to its stable and specific nature as a metabolite of pyrene. Similar compounds include other glucuronide conjugates of PAHs, such as:
1-Hydroxypyrene Glucuronide: The non-deuterated form of the compound.
1-Hydroxybenzo[a]pyrene Glucuronide: Another glucuronide conjugate of a different PAH.
1-Hydroxychrysene Glucuronide: A glucuronide conjugate of chrysene, another PAH.
These compounds share similar metabolic pathways but differ in their specific PAH precursors and the resulting glucuronide conjugates .
特性
分子式 |
C22H18O7 |
|---|---|
分子量 |
403.4 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2,3,4,5,6,7,8,9,10-nonadeuteriopyren-1-yl)oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H18O7/c23-17-18(24)20(21(26)27)29-22(19(17)25)28-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9,17-20,22-25H,(H,26,27)/t17-,18-,19+,20-,22+/m0/s1/i1D,2D,3D,4D,5D,6D,7D,8D,9D |
InChIキー |
BUCREAQPYGLZLI-NEEJLFHISA-N |
異性体SMILES |
[2H]C1=C(C2=C3C(=C1[2H])C(=C(C4=C(C(=C(C(=C43)C(=C2[2H])[2H])[2H])[2H])O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)[2H])[2H])[2H] |
正規SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)OC5C(C(C(C(O5)C(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


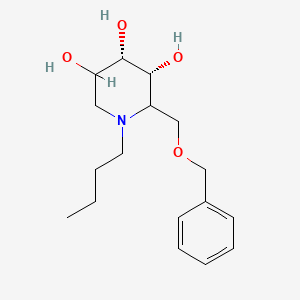
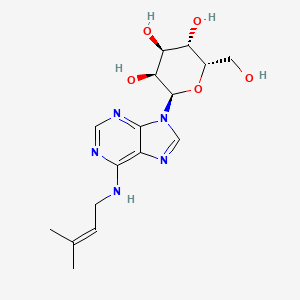
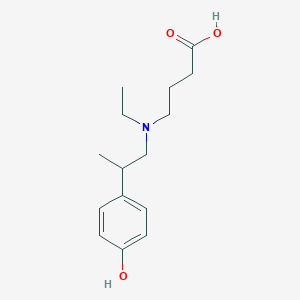
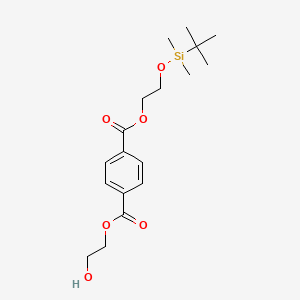
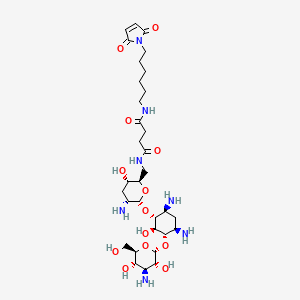
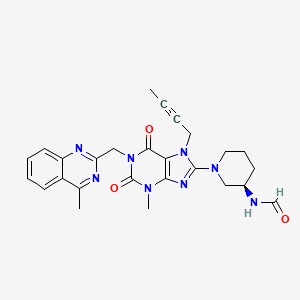
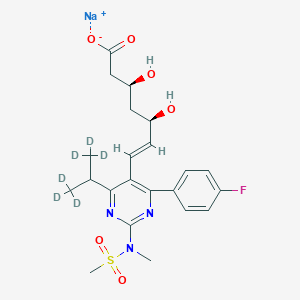
![[3,4,5-Triacetyloxy-6-[(4-nitrophenyl)methylsulfanyl]oxan-2-yl]methyl acetate](/img/structure/B13846866.png)
